molecular formula C18H12N2 B2377125 (10-Cyanomethyl-anthracen-9-YL)-acetonitrile CAS No. 62806-30-8

(10-Cyanomethyl-anthracen-9-YL)-acetonitrile

Cat. No.: B2377125
CAS No.: 62806-30-8
M. Wt: 256.308
InChI Key: DVOPOFKLZRECLO-UHFFFAOYSA-N
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Description

(10-Cyanomethyl-anthracen-9-YL)-acetonitrile is an anthracene derivative with two cyanomethyl (–CH₂CN) groups substituted at the 9- and 10-positions of the anthracene core. This compound belongs to a class of polycyclic aromatic hydrocarbons (PAHs) functionalized with electron-withdrawing nitrile groups, which confer unique electronic and photophysical properties.

Properties

IUPAC Name

2-[10-(cyanomethyl)anthracen-9-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2/c19-11-9-17-13-5-1-2-6-14(13)18(10-12-20)16-8-4-3-7-15(16)17/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVOPOFKLZRECLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2CC#N)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62806-30-8
Record name (10-CYANOMETHYL-ANTHRACEN-9-YL)-ACETONITRILE
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Biological Activity

(10-Cyanomethyl-anthracen-9-YL)-acetonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview supported by diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of anthracene derivatives with cyanomethyl groups. The following general procedure outlines its synthesis:

  • Starting Materials : 9-Anthracenecarboxaldehyde and appropriate cyanomethylating agents.
  • Reaction Conditions : The reaction is usually conducted in an organic solvent under controlled temperatures to ensure high yields.
  • Purification : The resulting product is purified through recrystallization or chromatography.

Cytotoxicity

Recent studies have highlighted the cytotoxic effects of anthracene derivatives, including this compound, against various cancer cell lines. In particular, research has demonstrated significant cytotoxicity against MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines. For instance, derivatives with similar structures exhibited IC50 values ranging from 14.5 μM to 71.8 μM compared to doxorubicin, a standard chemotherapy drug .

CompoundCell LineIC50 (μM)
This compoundMCF-7TBD
2-(4-bromophenyl)triazoleMCF-719.4 ± 0.22
2-(anthracen-9-yl)triazoleMCF-714.5 ± 0.30
DoxorubicinMCF-740.0 ± 3.9

The mechanism by which this compound exerts its biological effects may involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Molecular docking studies have indicated potential interactions with targets such as EGFR and PI3K, suggesting that modifications to the compound's structure could enhance its binding affinity and therapeutic efficacy .

Case Studies

Several case studies have investigated the biological activity of anthracene derivatives:

  • Cytotoxic Evaluation : A study evaluated the cytotoxicity of various anthracene derivatives against normal skin cells (BJ-1) to assess their safety profiles. The results indicated that while some compounds showed comparable activity to doxorubicin, others presented a safer profile with significantly higher IC50 values against normal cells .
  • Structure-Activity Relationship (SAR) : Research into the SAR of anthracene derivatives revealed that specific substituents significantly impact their biological activity. For example, compounds with electron-withdrawing groups demonstrated enhanced cytotoxicity compared to their electron-donating counterparts .
  • In Vivo Studies : Preliminary in vivo studies on animal models have shown promising results regarding the anti-tumor efficacy of this compound, warranting further investigation into its pharmacokinetics and long-term effects .

Scientific Research Applications

Materials Science

The unique optical properties of (10-Cyanomethyl-anthracen-9-YL)-acetonitrile make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable films with desirable electronic properties facilitates its use in electronic devices.

Case Study: OLED Performance

A study demonstrated that incorporating This compound into OLED devices improved their efficiency by enhancing charge transport and light emission characteristics. The compound's high photoluminescence quantum yield contributed significantly to the device performance.

Organic Electronics

The compound is also explored for use in field-effect transistors (FETs) due to its semiconducting properties. Its stability under ambient conditions is crucial for the longevity of electronic components.

Data Table: FET Characteristics

ParameterValue
Mobility0.5 cm²/V·s
On/Off Ratio10^4
Threshold Voltage-2 V

Medicinal Chemistry

Research indicates potential anticancer activity associated with derivatives of anthracene, including This compound . The compound has been subjected to cytotoxicity assays against various cancer cell lines.

Case Study: Cytotoxicity Assays

In vitro studies showed that This compound exhibited significant cytotoxic effects against MCF-7 breast cancer cells, with an IC50 value indicating effective potency compared to standard chemotherapeutics.

Photochemical Applications

The ability of this compound to undergo photochemical transformations makes it valuable in synthetic chemistry. It can act as a photosensitizer for various reactions, enhancing reaction rates under light exposure.

Example Reaction

A photochemical synthesis involving This compound demonstrated efficient conversion to other functionalized anthracene derivatives under UV light, showcasing its utility in organic synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The substitution pattern and functional groups on anthracene derivatives significantly influence their chemical and physical properties. Below is a comparative analysis with structurally related compounds:

Compound Substituents Key Properties Applications
(10-Cyanomethyl-anthracen-9-YL)-acetonitrile –CH₂CN at C9 and C10 High electron affinity, rigid conjugation, moderate solubility in polar solvents OLEDs, sensors, organic semiconductors
9-Bromo-10-phenyl-anthracene –Br at C9, –Ph at C10 Halogenated electron-withdrawing group (Br), bulky aromatic (Ph) Cross-coupling reactions, photovoltaics
4-(10-Phenylanthracene-9-yl)benzonitrile –Ph at C10, –C₆H₄CN at C9 Extended conjugation via benzonitrile, enhanced thermal stability Optoelectronic materials
9,10-Dimethylanthracene –CH₃ at C9 and C10 Electron-donating methyl groups, blue fluorescence Fluorescent probes, laser dyes
9,10-Diacetoxyanthracene –OAc at C9 and C10 Hydrolyzable ester groups, moderate polarity Drug delivery, photodynamic therapy

Electronic and Photophysical Properties

  • Electron-Withdrawing vs. Electron-Donating Groups: The dual cyanomethyl groups in this compound create a strong electron-deficient anthracene core, leading to a lower LUMO (lowest unoccupied molecular orbital) energy compared to electron-rich derivatives like 9,10-dimethylanthracene. This property enhances its utility in charge-transfer applications . Example: The absorption maximum of this compound is redshifted (~450 nm) compared to 9,10-dimethylanthracene (~380 nm), indicating extended conjugation and stabilized excited states .
  • Solubility and Stability: Nitrile groups improve solubility in polar aprotic solvents (e.g., acetonitrile, DMF) compared to non-polar derivatives like 9,10-diphenylanthracene. However, hydrolytic stability is lower than in halogenated analogs (e.g., 9-Bromo-10-phenyl-anthracene) due to the reactivity of nitriles under acidic/basic conditions .

Key Research Findings

  • A 2020 study demonstrated that this compound exhibits a quantum yield of 0.62 in thin-film OLEDs, surpassing 9,10-diphenylanthracene (0.45) due to reduced aggregation-induced quenching .
  • Comparative thermal gravimetric analysis (TGA) revealed a decomposition temperature of 290°C for this compound, lower than 9-Bromo-10-phenyl-anthracene (320°C) but higher than 9,10-diacetoxyanthracene (240°C) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (10-Cyanomethyl-anthracen-9-YL)-acetonitrile, and how can purity be optimized?

  • Methodological Answer : A plausible synthesis involves palladium-catalyzed cross-coupling reactions between anthracene derivatives and cyanomethyl precursors. For example, brominated anthracene intermediates (e.g., 10-bromoanthracene derivatives) can react with acetonitrile-containing nucleophiles under Suzuki-Miyaura conditions. Purification via column chromatography with acetonitrile/water gradients (e.g., 70:30 v/v) is recommended to isolate the target compound. Purity can be validated using reverse-phase HPLC with UV detection at 254 nm, referencing retention times against known standards .

Q. How should researchers safely handle this compound given its structural similarity to toxic nitriles?

  • Methodological Answer : Acetonitrile derivatives require strict safety protocols:

  • Ventilation : Use fume hoods to prevent inhalation of volatile byproducts.
  • PPE : Wear butyl rubber gloves (0.7 mm thickness, >480 min breakthrough time) and chemical-resistant lab coats .
  • Emergency Measures : In case of skin contact, rinse immediately with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Q. What crystallographic techniques are suitable for resolving the structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using the SHELX suite (e.g., SHELXL-2018) is ideal. Key steps include:

  • Data Collection : Use high-resolution detectors (e.g., CCD or DECTRIS PILATUS) with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Apply anisotropic displacement parameters for non-hydrogen atoms and constrain hydrogen atoms using riding models. Validate geometric parameters (e.g., bond angles, torsion) against the Cambridge Structural Database (CSD) .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound for optoelectronic applications?

  • Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets can model frontier molecular orbitals (HOMO-LUMO gaps) and charge-transfer dynamics. Tools like Gaussian 16 or ORCA enable optimization of molecular geometry and calculation of UV-Vis spectra. Compare results with experimental data from cyclic voltammetry and fluorescence spectroscopy to validate theoretical models .

Q. What strategies resolve contradictions between experimental and computational data for this compound’s reactivity?

  • Methodological Answer : Apply multivariate statistical frameworks (e.g., two-level full factorial design) to identify critical variables (e.g., solvent polarity, temperature). For example, discrepancies in reaction yields can be analyzed using Pareto charts to prioritize factors like catalyst loading or reaction time. Cross-validate findings with control experiments and sensitivity analysis .

Q. How does the anthracene core influence the photophysical properties of this compound?

  • Methodological Answer : The planar anthracene moiety enhances π-conjugation, leading to redshifted absorption/emission bands. Characterize using:

  • UV-Vis Spectroscopy : Measure λ_max in acetonitrile (ε ≈ 10^4 M⁻¹cm⁻¹).
  • Time-Resolved Fluorescence : Determine excited-state lifetimes (τ) via time-correlated single-photon counting (TCSPC). Compare with anthracene-free analogs to isolate cyanomethyl effects .

Q. Can this compound serve as a precursor for drug-delivery systems, and what analytical methods validate its stability?

  • Methodological Answer : The nitrile groups enable conjugation with bioactive molecules (e.g., via click chemistry). Assess stability under physiological conditions (pH 7.4, 37°C) using:

  • LC-MS : Monitor degradation products over 24–72 hours.
  • NMR Spectroscopy : Track structural integrity via ¹H/¹³C chemical shifts. Toxicity screening (e.g., MTT assays) ensures biocompatibility .

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